In-Depth Technical Guide: 2-(3,5-Dimethylphenoxy)ethanamine (CAS No. 26646-46-8)
In-Depth Technical Guide: 2-(3,5-Dimethylphenoxy)ethanamine (CAS No. 26646-46-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-(3,5-Dimethylphenoxy)ethanamine, a chemical compound with the CAS number 26646-46-8. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It consolidates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential biological significance based on the structure-activity relationships of related phenoxyethylamine derivatives.
Chemical and Physical Properties
Quantitative data for 2-(3,5-Dimethylphenoxy)ethanamine is primarily based on computed values. These properties are essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 26646-46-8 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| IUPAC Name | 2-(3,5-dimethylphenoxy)ethanamine | [1] |
| Canonical SMILES | CC1=CC(=CC(=C1)OCCN)C | [1] |
| InChI | InChI=1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H3 | [1] |
| InChIKey | ZNNZYMKIVDOTPM-UHFFFAOYSA-N | [1] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | |
| Exact Mass | 165.115364102 Da | [1] |
| Monoisotopic Mass | 165.115364102 Da | [1] |
| Topological Polar Surface Area | 35.3 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
Synthesis
A logical synthetic approach would involve a two-step process:
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Preparation of an intermediate: 2-Bromo-1-(3,5-dimethylphenoxy)ethane from 3,5-dimethylphenol and a suitable 2-bromo-ethanol derivative.
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Amination: Reaction of the bromo intermediate with an amine source to yield the final product.
Alternatively, a direct reaction between 3,5-dimethylphenol and a protected 2-aminoethyl halide, followed by deprotection, could be employed. A general method for a related compound involves the reaction of 3,5-dimethylphenol with ethylenediamine.[5]
Conceptual Experimental Protocol: Williamson Ether Synthesis Approach
This protocol is a conceptual representation based on standard Williamson ether synthesis procedures.
Step 1: Synthesis of 2-(3,5-Dimethylphenoxy)ethanol
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Materials: 3,5-Dimethylphenol, 2-chloroethanol, sodium hydroxide, and a suitable solvent like ethanol or dimethylformamide (DMF).
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylphenol in the chosen solvent.
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Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium phenoxide in situ.
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To the resulting solution, add 2-chloroethanol dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 2-(3,5-dimethylphenoxy)ethanol.[6]
-
Purify the product by column chromatography or distillation.
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Step 2: Conversion of the Alcohol to the Amine
This can be achieved through various methods, including the Mitsunobu reaction or by converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine equivalent (e.g., sodium azide followed by reduction, or ammonia).
A. Via Tosylation and Amination:
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Materials: 2-(3,5-Dimethylphenoxy)ethanol, p-toluenesulfonyl chloride (TsCl), a base (e.g., pyridine or triethylamine), a solvent (e.g., dichloromethane), and an amine source (e.g., ammonia or a protected amine).
-
Procedure:
-
Dissolve 2-(3,5-dimethylphenoxy)ethanol in the solvent and cool in an ice bath.
-
Add the base, followed by the dropwise addition of TsCl.
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Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and remove the solvent to obtain the tosylate.
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React the tosylate with a large excess of ammonia in a sealed tube or with a protected amine followed by deprotection to yield 2-(3,5-dimethylphenoxy)ethanamine.
-
Purify the final product by column chromatography or distillation.
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Synthesis Workflow Diagram
Caption: Conceptual workflow for the synthesis of 2-(3,5-Dimethylphenoxy)ethanamine.
Spectroscopic Data (Predicted)
As experimental spectroscopic data is not publicly available, the following tables provide predicted values and expected characteristic signals based on the structure of 2-(3,5-Dimethylphenoxy)ethanamine.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.5-6.7 | m | 3H | Ar-H |
| ~4.0 | t | 2H | -O-CH₂- |
| ~3.0 | t | 2H | -CH₂-NH₂ |
| ~2.3 | s | 6H | Ar-CH₃ |
| ~1.5 (broad) | s | 2H | -NH₂ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~159 | Ar-C-O |
| ~139 | Ar-C-CH₃ |
| ~129 | Ar-CH |
| ~114 | Ar-CH |
| ~70 | -O-CH₂- |
| ~42 | -CH₂-NH₂ |
| ~22 | Ar-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3400 | N-H stretch (primary amine) |
| 2850-3000 | C-H stretch (aliphatic and aromatic) |
| 1580-1600 | C=C stretch (aromatic) |
| 1200-1250 | C-O stretch (aryl ether) |
| 1050-1150 | C-N stretch |
Mass Spectrometry (Predicted)
| m/z | Fragment |
| 165 | [M]⁺ |
| 122 | [M - CH₂NH₂]⁺ |
| 107 | [M - OCH₂CH₂NH₂]⁺ |
| 44 | [CH₂NH₂]⁺ |
Biological Activity and Structure-Activity Relationship (SAR)
While no specific biological activity data for 2-(3,5-Dimethylphenoxy)ethanamine has been found, the phenoxyethylamine scaffold is present in a variety of biologically active molecules.[7] The structure-activity relationships of related compounds can provide insights into the potential biological profile of this molecule.
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Adrenergic Receptor Modulation: The β-phenylethylamine substructure is a key pharmacophore for adrenergic drugs.[8] Substitutions on the phenyl ring and the ethylamine side chain significantly influence receptor selectivity and activity. The 3,5-dimethyl substitution pattern may confer selectivity for certain adrenergic receptor subtypes.
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Serotonin Receptor Interaction: Phenethylamine derivatives are also known to interact with serotonin receptors, particularly the 5-HT₂A receptor.[9][10] The specific substitutions on the aromatic ring can modulate the affinity and efficacy at these receptors.
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Central Nervous System (CNS) Activity: Many phenoxyethylamine derivatives exhibit CNS activity, with applications in treating conditions like depression and anxiety.[7] The lipophilicity and electronic properties conferred by the dimethylphenoxy group could influence the compound's ability to cross the blood-brain barrier and interact with CNS targets.
Potential Signaling Pathway Involvement
Given the structural similarities to known adrenergic and serotonergic ligands, 2-(3,5-Dimethylphenoxy)ethanamine could potentially modulate signaling pathways associated with these receptor systems.
Caption: Potential signaling pathways modulated by 2-(3,5-Dimethylphenoxy)ethanamine.
Safety and Handling
Specific safety data for 2-(3,5-Dimethylphenoxy)ethanamine is not available. However, based on the general properties of phenoxyethylamine derivatives, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(3,5-Dimethylphenoxy)ethanamine is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data is currently limited, this guide provides a comprehensive summary of its known properties and a framework for its synthesis and potential biological evaluation. Further research is warranted to elucidate its precise spectroscopic characteristics, biological activity, and mechanism of action.
References
- 1. 2-(3,5-Dimethylphenoxy)ethanamine | C10H15NO | CID 1622622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. chembk.com [chembk.com]
- 6. 2-(3,5-DIMETHYLPHENOXY)-ETHANOL CAS#: 5960-05-4 [m.chemicalbook.com]
- 7. 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine | 26583-64-2 | Benchchem [benchchem.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
